Sulfoxide, isopropyl methyl

Description

Importance of Chiral Sulfoxides in Asymmetric Synthesis and Catalysis

The stereochemical properties of chiral sulfoxides have made them indispensable in the field of asymmetric synthesis, where they function primarily in two major roles: as chiral auxiliaries and as chiral ligands for transition-metal catalysts. researchgate.net

As chiral auxiliaries , enantiomerically pure sulfoxides are temporarily incorporated into a substrate molecule to direct the stereochemical course of a subsequent reaction. psu.edumedcraveonline.com The sulfoxide (B87167) group effectively shields one face of the molecule, forcing an incoming reagent to attack from the less sterically hindered direction, thereby creating a new stereocenter with a predictable configuration. illinois.edu The sulfinyl group's ability to control the stereoselectivity of additions is a powerful tool in constructing complex chiral molecules. psu.edu After the desired transformation, the sulfoxide auxiliary can be cleaved from the molecule. illinois.edu

In asymmetric catalysis , chiral sulfoxides are highly effective as ligands that coordinate to a transition metal center. thieme-connect.comnih.gov The proximity of the sulfur stereocenter to the metal allows for exceptional control over the stereochemical outcome of the catalyzed reaction. thieme-connect.com A significant advantage of sulfoxide ligands is their ability to coordinate to metal centers through either the sulfur or the oxygen atom, depending on the electronic properties ('hardness' or 'softness') of the metal. thieme-connect.com This dual-coordination capability provides flexibility in catalyst design and tuning. nih.gov Chiral sulfoxide ligands have been successfully employed in a wide array of metal-catalyzed reactions, including palladium-catalyzed allylic substitutions and copper-catalyzed additions, to produce enantiomerically enriched products. thieme-connect.comchinesechemsoc.org The development of novel chiral sulfoxide ligands remains an active area of research, continually expanding their application in creating enantiomerically pure compounds. thieme-connect.comthieme-connect.com

Table 2: Asymmetric Oxidation of Aryl Methyl Sulfides using a Chiral Titanium Complex

This table presents research findings on the enantioselective oxidation of sulfides to sulfoxides, a key method for producing chiral sulfoxides. The data demonstrates the high level of enantiomeric excess (ee) achievable.

| Substrate (Ar-S-Me) | Enantiomeric Excess (ee) of Sulfoxide | Source |

|---|---|---|

| Ar = Phenyl | 85% | tandfonline.com |

| Ar = p-Tolyl | 89% | tandfonline.com |

| Ar = o-Tolyl | 88% | tandfonline.com |

| Ar = p-Methoxyphenyl | 89% | tandfonline.com |

| Ar = p-Nitrophenyl | 88% | tandfonline.com |

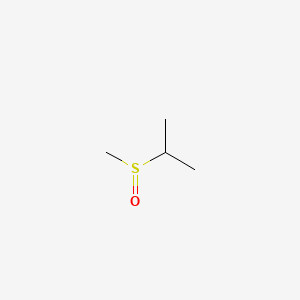

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfinylpropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10OS/c1-4(2)6(3)5/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGDIHYLFZNUNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00930959 | |

| Record name | 2-(Methanesulfinyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14094-09-8, 26547-92-2 | |

| Record name | Sulfoxide, isopropyl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014094098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfoxide, isopropyl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026547922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methanesulfinyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Isopropyl Methyl Sulfoxide and Enantiomerically Enriched Sulfoxides

Asymmetric Oxidation Protocols for Prochiral Sulfides

The development of efficient and selective catalytic systems for the asymmetric oxidation of prochiral sulfides is a key area of research. sioc-journal.cn These protocols often employ transition metal complexes with chiral ligands to control the stereochemical outcome of the oxidation reaction. tandfonline.comucc.ie

Chiral Transition Metal-Catalyzed Oxidations

A variety of transition metals have been successfully utilized to catalyze the asymmetric oxidation of sulfides. benthamdirect.com The choice of metal, chiral ligand, and oxidant plays a crucial role in determining the efficiency and enantioselectivity of the reaction.

Titanium-based catalysts have been extensively investigated for asymmetric sulfoxidation since the pioneering work of Kagan and Modena. benthamdirect.comtandfonline.com The most well-known system, often referred to as the "modified Katsuki-Sharpless reagent," utilizes a complex of titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) ligand. benthamdirect.com The addition of water has been found to be crucial for achieving high enantioselectivity in some titanium-catalyzed oxidations. ucc.ie

Over the years, numerous modifications and new generations of chiral titanium catalysts have been developed, often employing "green" oxidants like hydrogen peroxide. ingentaconnect.com For instance, chiral β-amino alcohol-derived Schiff bases have been used as ligands in titanium-catalyzed asymmetric oxidation of methyl phenyl sulfide (B99878) with H2O2, showing moderate enantioselectivities. ingentaconnect.com Another study demonstrated the use of a titanium complex with (R)-6,6'-dibromo-BINOL as a chiral ligand for the asymmetric oxidation of various aryl alkyl sulfides, achieving high enantiopurities and good yields. tandfonline.com

Detailed mechanistic studies have revealed that in some Ti-catalyzed systems, the enantioselectivity arises from a combination of asymmetric induction in the initial sulfoxidation and a subsequent kinetic resolution of the resulting sulfoxide (B87167). acs.org

Table 1: Examples of Titanium-Catalyzed Asymmetric Sulfoxidation

| Sulfide | Chiral Ligand | Oxidant | Solvent | Yield (%) | ee (%) | Reference |

| Methyl p-tolyl sulfide | Diethyl tartrate (DET) | Cumene (B47948) hydroperoxide (CHP) | CCl4 | 42 | 95 | ucc.ie |

| Thioanisole | (R)-6,6'-dibromo-BINOL | 70% aq. TBHP | Not specified | 72-80 | 78-95 | tandfonline.com |

| Methyl phenyl sulfide | Schiff base of β-aminoalcohol | H2O2 | Not specified | Not specified | up to 64 | ingentaconnect.com |

| Thioanisole | Sterically hindered Schiff base | H2O2 | CH2Cl2 | 89 | 73 | diva-portal.org |

| Alkyl aryl sulfides | (S,S)-1,2-Diphenylethan-1,2-diol/Water | Not specified | Not specified | Not specified | Not specified | tandfonline.com |

Note: "ee" stands for enantiomeric excess, a measure of the purity of the chiral product. TBHP is tert-butyl hydroperoxide.

Vanadium complexes have emerged as highly effective catalysts for the asymmetric oxidation of sulfides, often demonstrating high activity and enantioselectivity. organic-chemistry.orgacs.org Chiral Schiff base ligands derived from amino alcohols are commonly employed in these systems, with hydrogen peroxide being a typical oxidant. libretexts.org

A notable system developed by Bolm and Bienewald utilizes a combination of [VO(acac)2] and a chiral Schiff base in dichloromethane. organic-chemistry.org This system is recognized for its simplicity and high activity. Further optimization by Anson and co-workers, using a 3,5-diiodo Schiff base ligand, led to high enantioselectivity. organic-chemistry.org The effectiveness of these systems can be attributed to an initial asymmetric oxidation followed by an efficient kinetic resolution of the sulfoxide. organic-chemistry.org

Vanadium-containing bromoperoxidase (VBrPO) from the alga Corallina officinalis has also been shown to catalyze the stereoselective oxidation of certain aromatic bicyclic sulfides to the corresponding (S)-sulfoxides with high enantiomeric excess. acs.orgnih.gov The reaction is sensitive to the concentration of hydrogen peroxide, with slow addition favoring higher yields and enantioselectivity. acs.orgnih.gov Interestingly, this enzymatic system provides the opposite stereochemistry compared to the heme-containing chloroperoxidase (CPO). nih.gov The catalytic activity of VBrPO is directly dependent on the vanadium content in its active site. tandfonline.com

Table 2: Vanadium-Catalyzed Asymmetric Sulfoxidation

| Sulfide | Catalyst/Ligand | Oxidant | Solvent | Yield (%) | ee (%) | Reference |

| Alkyl aryl sulfides | [VO(acac)2] / Chiral Schiff base | H2O2 | CH2Cl2 | High | Moderate | organic-chemistry.org |

| Alkyl aryl sulfides | [VO(acac)2] / 3,5-Diiodo Schiff base | H2O2 | CH2Cl2 | High | High | organic-chemistry.org |

| Aromatic bicyclic sulfides | Vanadium bromoperoxidase (VBrPO) | H2O2 | Aqueous buffer | High | up to 91 (S) | acs.orgnih.gov |

| Sulfides | Vanadium-Salan complex | H2O2 | Not specified | Good | High | acs.org |

Molybdenum-catalyzed enantioselective sulfoxidations have been investigated, though they have generally shown somewhat lower enantioselectivities compared to titanium or vanadium systems. researchgate.netmdpi.com Chiral imidazolium-based dicarboxylate ligands have been used in combination with a molybdenum-peroxo complex to achieve the asymmetric oxidation of alkyl aryl sulfides with hydrogen peroxide, resulting in high yields and moderate enantioselectivities. mdpi.com DFT calculations have been employed to understand the nature of the catalytic species and the origin of the asymmetric induction. mdpi.com

Schiff-base ligands derived from aminoglucose have also been explored in molybdenum-promoted sulfoxidation reactions. researchgate.net It was found that in situ generated catalysts performed better than pre-prepared complexes, and the stereochemistry of the sugar backbone influenced the enantioselectivity. researchgate.net

Information specifically detailing tungsten-based catalytic systems for the asymmetric oxidation of isopropyl methyl sulfoxide was limited in the provided search results. However, a general review mentions the use of tungsten complexes in asymmetric sulfoxidation. ucc.ie

Ruthenium-based catalysts have been developed for the enantioselective sulfoxidation of specific substrates. For instance, a chiral ruthenium catalyst incorporating a pybox ligand and a chiral bicyclic lactam unit was effective for the sulfoxidation of spirodithiolane-indolones, achieving high enantiomeric excesses. nih.gov The chiral lactam unit is believed to play a crucial role by coordinating the substrate through hydrogen bonding. nih.gov Chiral cyclopentadienylruthenium sulfoxide complexes have also been synthesized and utilized in asymmetric catalysis. beilstein-journals.org

Rhodium catalysis has been applied to the dynamic kinetic resolution (DKR) of allylic sulfoxides. nih.govrsc.org A tandem rhodium catalyst was shown to both accelerate the racemization of the allylic sulfoxide and catalyze the hydrogenation of the alkene, leading to enantioenriched sulfoxides. nih.govrsc.org Mechanistic studies involving deuterium (B1214612) labeling pointed to a Rh(III)-π-allyl intermediate. nih.gov More recently, rhodium(III)-catalyzed enantioselective C–H alkynylation of sulfoxides has been developed, allowing for the synthesis of a wide range of chiral sulfoxides with excellent enantioselectivity through various asymmetric reaction patterns. nih.govrsc.org

Iron-catalyzed asymmetric sulfoxidation using environmentally benign hydrogen peroxide as the oxidant has gained significant attention. rsc.org Chiral N,N'-dioxide-iron(III) complexes have been shown to be highly efficient for the enantioselective oxidation of a variety of sulfides, including the gram-scale synthesis of the drug molecule (R)-modafinil. rsc.orgrsc.orgdntb.gov.ua The addition of a simple carboxylic acid or a carboxylate salt can significantly enhance the enantioselectivity of these iron-catalyzed reactions. nih.gov

Manganese complexes have also proven to be effective catalysts for asymmetric sulfoxidation. organic-chemistry.orgnih.govacs.org Porphyrin-inspired manganese complexes can rapidly oxidize a broad range of sulfides with high yields and excellent enantioselectivities using hydrogen peroxide. organic-chemistry.orgnih.govacs.org In some manganese-based systems, the achiral acetylacetonate (B107027) (acac) anion has been observed to act as a "chirality switch," reversing the enantioselectivity of the catalyst. figshare.com While some early manganese-salen complexes showed lower enantioselectivity for sulfoxidation compared to epoxidation, more sophisticated ligand designs have led to highly enantioselective catalysts. acs.org

Table 3: Iron and Manganese-Catalyzed Asymmetric Sulfoxidation

| Sulfide | Catalyst/Ligand | Oxidant | Additive | Yield (%) | ee (%) | Reference |

| Various sulfides | N,N'-Dioxide-iron(III) complex | 35% aq. H2O2 | - | Moderate to Good | High | rsc.orgrsc.org |

| Sulfides | Chiral iron catalyst | aq. H2O2 | Carboxylic acid/carboxylate salt | Moderate to Good | up to 96 | nih.gov |

| Various sulfides | Porphyrin-inspired manganese complex | H2O2 | - | High | up to >99 | organic-chemistry.orgnih.govacs.org |

| Aryl alkyl sulfides | [Mn(1)(ClO4)2] / Chiral diimine ligand | H2O2 | - | 5-62 | Not specified | figshare.com |

Other Metal-Mediated Oxidations

While titanium and vanadium complexes are well-studied, other metals have also been effectively used for the asymmetric oxidation of sulfides. Iron complexes, for instance, have emerged as powerful catalysts. An iron-catalyzed asymmetric oxidation of isopropyl phenyl sulfide using a chiral Schiff base ligand has been reported to yield the corresponding sulfoxide with an enantiomeric excess (ee) of 77%. wiley-vch.de This method, utilizing an iron(III) acetylacetonate precursor, demonstrates the potential of iron catalysis for the oxidation of sterically hindered sulfides. wiley-vch.de

Furthermore, iron-catalyzed kinetic resolution of racemic sulfoxides through imidation has been shown to be effective for both aryl-alkyl and dialkyl sulfoxides, offering a pathway to highly enantioenriched sulfoxides and sulfoximines. nih.gov This highlights the versatility of iron catalysts in stereoselective transformations of sulfur compounds.

Table 1: Examples of Metal-Mediated Asymmetric Sulfoxidation

| Catalyst System | Substrate | Oxidant | Enantiomeric Excess (ee) | Reference |

| Fe(acac)₃ / Chiral Schiff Base | Isopropyl phenyl sulfide | Iodosylarene | 77% | wiley-vch.de |

| Chiral Iron-Salan Complex | Methyl phenyl sulfide | H₂O₂ | High | organic-chemistry.org |

| Chiral Vanadium-Salan Complex | Various sulfides | H₂O₂ | High | organic-chemistry.org |

Organocatalytic Asymmetric Sulfoxidation

Organocatalysis provides a metal-free alternative for the asymmetric oxidation of sulfides. Chiral oxaziridiniums and other organic molecules can act as efficient and highly selective catalysts. For example, the use of chiral N-alkyloxaziridines, promoted by methanesulfonic acid, has been shown to oxidize sulfides to their corresponding sulfoxides exclusively. nih.gov

A notable development in this area is the use of a chiral bifunctional squaramide as a catalyst for the oxidative kinetic resolution of sulfides, employing cumene hydroperoxide as the oxidant. acs.org This method has successfully provided a range of axially chiral thioethers and sulfoxides with excellent diastereo- and enantioselectivities. acs.org Although still a developing field, organocatalytic sulfoxidation shows great promise due to its mild reaction conditions and the avoidance of heavy metal contaminants. researchgate.net

Biocatalytic Asymmetric Sulfoxidation via Monooxygenases

Biocatalysis has gained significant attention as a green and highly selective method for synthesizing chiral sulfoxides. almacgroup.commdpi.com Monooxygenases, particularly Baeyer-Villiger monooxygenases (BVMOs) and flavin-containing monooxygenases (FMOs), are particularly effective. mdpi.comrsc.org These enzymes utilize molecular oxygen as the oxidant, making them an environmentally benign option. mdpi.com

For instance, bacterial flavin-containing monooxygenases from Methylophaga sp. (mFMO) and Nitrincola lacisaponensis (NiFMO) have been shown to catalyze the oxidation of various prochiral sulfides to chiral sulfoxides with moderate to high enantioselectivity. mdpi.com Similarly, toluene (B28343) monooxygenases (TMOs) have demonstrated the ability to perform enantioselective oxidation of aromatic sulfides. nih.gov The enantioselectivity of these biocatalysts can often be tuned through protein engineering, offering a powerful tool for producing specific sulfoxide enantiomers. nih.gov While much of the research has focused on aryl alkyl sulfides, the broad substrate scope of some monooxygenases suggests their potential applicability to dialkyl sulfides like isopropyl methyl sulfide. mdpi.comucc.ie

Table 2: Examples of Monooxygenase-Catalyzed Asymmetric Sulfoxidation

| Enzyme | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| mFMO | p-Chlorophenyl methyl sulfide | (S) | High | mdpi.com |

| NiFMO | p-Methylphenyl methyl sulfide | (S) | Moderate | mdpi.com |

| Toluene 4-monooxygenase (T4MO) I100G mutant | Methyl phenyl sulfide | (S) | 98% | nih.gov |

| BVMO145 | N-heterocyclic sulfides | (S) | High | rsc.org |

| FMO401 | N-heterocyclic sulfides | (R) | High | rsc.org |

Enantioselective Kinetic Resolution Strategies for Racemic Sulfoxides

Kinetic resolution is a powerful strategy for obtaining enantiomerically pure compounds from a racemic mixture by selectively reacting one enantiomer at a faster rate than the other.

Chemical Kinetic Resolution using Chiral Catalysts and Oxidants

Chemical kinetic resolution of racemic sulfoxides can be achieved using chiral metal catalysts or organocatalysts in the presence of an oxidant. This method relies on the differential rate of oxidation of the two sulfoxide enantiomers to the corresponding sulfone. For example, a vanadium-salan system has been shown to be efficient not only for asymmetric oxidation but also for the kinetic resolution of racemic sulfoxides. organic-chemistry.org

A significant advancement is the iron-catalyzed imidative kinetic resolution of racemic sulfoxides. nih.gov This method provides access to both optically active sulfoxides and highly enantioenriched sulfoximines, and is applicable to both aryl-alkyl and dialkyl sulfoxides. nih.gov The selectivity factor (s-factor), which indicates the degree of differentiation between the two enantiomers, can be very high in these systems.

Biocatalytic Kinetic Resolution

Biocatalytic kinetic resolution offers a highly selective and environmentally friendly alternative to chemical methods. nih.gov This approach typically involves enzymes that can selectively reduce one enantiomer of a racemic sulfoxide back to the sulfide. frontiersin.org

Methionine sulfoxide reductases (Msr) are a class of enzymes that have shown exceptional utility in the kinetic resolution of racemic sulfoxides. nih.govresearchgate.net These enzymes are stereospecific, with MsrA typically reducing the (S)-enantiomer of sulfoxides and MsrB reducing the (R)-enantiomer. almacgroup.com This enantiocomplementary action allows for the preparation of either the (R)- or (S)-sulfoxide in high enantiomeric purity. almacgroup.comresearchgate.net

The application of MsrA from various sources has been successfully used for the preparation of a wide range of (R)-sulfoxides with excellent enantiomeric excess and yields approaching the theoretical maximum of 50% for a kinetic resolution. nih.govfrontiersin.org Similarly, MsrB homologues have been identified and applied for the preparation of (S)-sulfoxides. researchgate.net For example, an MsrB from Limnohabitans sp. has been used for the kinetic resolution of aromatic, heteroaromatic, and alkyl sulfoxides, yielding the (S)-enantiomers with 92–99% ee. researchgate.net The use of inexpensive reducing agents like dithiothreitol (B142953) (DTT) further enhances the practicality of this method. almacgroup.com

Table 3: Examples of Biocatalytic Kinetic Resolution of Racemic Sulfoxides

| Enzyme | Substrate Type | Resolved Enantiomer | Enantiomeric Excess (ee) | Reference |

| Methionine Sulfoxide Reductase A (MsrA) | Aryl alkyl sulfoxides | (R)-Sulfoxide | up to >99% | nih.govfrontiersin.org |

| Methionine Sulfoxide Reductase B (liMsrB) | Aryl alkyl sulfoxides | (S)-Sulfoxide | 92-99% | researchgate.net |

| Methionine Sulfoxide Reductase B (akMsrB) | Aryl alkyl sulfoxides | (S)-Sulfoxide | >90% | almacgroup.com |

| Dimethyl Sulfoxide Reductase (DmsABC) | Aryl alkyl sulfoxides | (S)-Sulfoxide | up to >99% | almacgroup.com |

Dynamic Kinetic Resolution Processes

Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral compounds, including sulfoxides. mdpi.com Unlike standard kinetic resolution, which has a maximum theoretical yield of 50% for one enantiomer, DKR combines the kinetic resolution process with the in-situ racemization of the slower-reacting enantiomer. nih.govunipd.it This allows, in principle, for the complete conversion of a racemic starting material into a single, enantiomerically pure product with a theoretical yield of 100%. mdpi.com A successful DKR requires that the rate of racemization is equal to or faster than the rate of reaction of the faster-reacting enantiomer. nih.gov

Several innovative DKR processes have been developed for the synthesis of enantioenriched sulfoxides:

Rhodium-Catalyzed DKR of Allylic Sulfoxides : A notable DKR of allylic sulfoxides has been achieved by combining the Mislow-Evans acs.orgnih.gov-sigmatropic rearrangement with a catalytic asymmetric hydrogenation. nih.govescholarship.org In this process, a chiral rhodium complex functions as a dual-role catalyst. It catalyzes both the asymmetric hydrogenation of the olefin and accelerates the racemization of the allylic sulfoxide. nih.gov The racemization can proceed through an uncatalyzed sigmatropic rearrangement or a rhodium-catalyzed pathway, which is particularly effective in polar solvents like methanol (B129727). nih.govescholarship.org The efficiency of the DKR can be optimized by adjusting conditions, such as using low pressures of hydrogen gas, to decrease the rate of hydrogenation relative to the rate of the sigmatropic rearrangement. nih.gov

Iron-Catalyzed DKR for NH-Sulfoximine Synthesis : A relay catalysis system integrating photoredox and iron catalysis enables a DKR strategy for the direct and asymmetric synthesis of NH-sulfoximines from racemic sulfoxides. researchgate.netnih.gov This method involves an iron-catalyzed stereoselective NH imidation of the sulfoxide, which is coupled with a photocatalytic racemization of the sulfoxide starting material. researchgate.net Computational studies suggest the reaction proceeds through an iron-aminyl radical intermediate and that stereoselectivity is governed primarily by dispersion interactions in the transition states. nih.gov

The table below summarizes key aspects of these DKR processes.

| DKR Method | Catalyst System | Racemization Mechanism | Application | Reference |

| Asymmetric Hydrogenation | Chiral Rhodium Complex (e.g., [Rh((S,S)-Ph-BPE)]BF₄) | Mislow-Evans acs.orgnih.gov-sigmatropic rearrangement (catalyzed and uncatalyzed) | Synthesis of enantioenriched saturated sulfoxides from allylic sulfoxides | nih.govescholarship.org |

| NH Imidation | Iron Catalyst + Photocatalyst | Photocatalytic racemization of sulfoxide | Asymmetric synthesis of NH-sulfoximines | researchgate.netnih.gov |

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

The use of chiral auxiliaries is a classical and highly effective strategy for controlling stereochemistry in the synthesis of chiral sulfoxides. thieme-connect.comillinois.edu A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereoselective formation of a new stereocenter.

The most widely utilized method in this category is the Andersen synthesis , which relies on a nucleophilic substitution reaction on a diastereomerically pure sulfinate ester. illinois.edumedcraveonline.com The process typically involves these key steps:

Esterification : A sulfinyl chloride (e.g., p-toluenesulfinyl chloride) is reacted with a chiral alcohol, most commonly (-)-menthol, to produce a mixture of diastereomeric menthyl sulfinate esters. illinois.edu

Diastereomer Separation : The diastereomers, which have different physical properties, are separated, typically by fractional crystallization, to yield a single, diastereomerically pure sulfinate ester (e.g., (SS)-menthyl p-toluenesulfinate). illinois.edumedcraveonline.com

Nucleophilic Substitution : The purified sulfinate ester is treated with an organometallic nucleophile, such as a Grignard reagent (e.g., isopropylmagnesium chloride or methylmagnesium bromide). This reaction proceeds via an SN2-type mechanism with complete inversion of configuration at the stereogenic sulfur atom, displacing the menthol (B31143) auxiliary and forming the desired enantiomerically pure sulfoxide. medcraveonline.com

This approach has been successfully used to prepare a wide variety of p-tolyl alkyl or aryl sulfoxides. medcraveonline.com The high degree of stereocontrol stems from the initial separation of diastereomers, which is directed by the chiral auxiliary.

Recently, diastereoselective synthesis has also been achieved through the oxidative aryl coupling of enantiopure sulfoxide substrates to create axially chiral bis-sulfoxide ligands with excellent diastereoselectivity (>95:5). thieme-connect.comacs.org

The table below outlines the general scheme for the Andersen synthesis.

| Step | Reactants | Process | Product | Stereochemical Outcome | Reference |

| 1 | Sulfinyl Chloride + Chiral Alcohol (e.g., (-)-Menthol) | Esterification | Mixture of diastereomeric sulfinate esters | Formation of diastereomers | illinois.edu |

| 2 | Diastereomeric Mixture | Separation (e.g., Crystallization) | Diastereomerically pure sulfinate ester | Isolation of one diastereomer | illinois.edu |

| 3 | Pure Sulfinate Ester + Organometallic Reagent (e.g., Grignard) | Nucleophilic Substitution | Enantiomerically pure sulfoxide | Inversion of configuration at sulfur | medcraveonline.com |

Nucleophilic Substitution and Addition Strategies for Sulfoxide Formation

The formation of the sulfoxide group can be accomplished through various strategies involving nucleophilic attack. These can be broadly categorized as nucleophilic substitution at a sulfur center or nucleophilic addition of a sulfur species to an electrophile.

Nucleophilic Substitution: The quintessential example of nucleophilic substitution is the Andersen synthesis , as detailed in the previous section. medcraveonline.com This method involves the displacement of a chiral leaving group (a menthol-derived alkoxide) from a sulfinate ester by a carbon nucleophile, such as a Grignard or organolithium reagent. researchgate.net The reaction proceeds with high fidelity and inversion of stereochemistry at the sulfur atom, making it a reliable method for accessing enantiopure sulfoxides. medcraveonline.comresearchgate.net

Nucleophilic Addition: Nucleophilic addition strategies involve the reaction of a sulfur-based nucleophile with a carbon-based electrophile. These methods provide alternative routes to sulfoxides, including functionalized variants like allyl sulfoxides.

Addition of Sulfinyl Carbanions to Fischer Carbenes : A novel synthesis of allyl sulfoxides has been developed through the reaction of primary α-lithiosulfinyl carbanions with Group 6 Fischer carbene complexes. acs.orgnih.gov The proposed mechanism involves a 1,2-addition of two molecules of the sulfinyl carbanion to the carbene complex, followed by a β-elimination to furnish the allyl sulfoxide product. acs.org

Palladium-Catalyzed Allylation of Sulfenate Anions : β-Sulfinyl esters can serve as precursors to sulfenate anions. In the presence of a palladium catalyst, these in situ-generated sulfenate anions act as nucleophiles, reacting with π-allylpalladium complexes to form allyl sulfoxides. mdpi.com This method has also been extended to the synthesis of chiral aryl sulfoxides by using chiral ligands, achieving high enantiomeric excess. mdpi.com

Selectfluor-Promoted Oxidation : A protocol for the synthesis of sulfoxides involves the oxidation of sulfides using Selectfluor with water as the oxygen source. The proposed mechanism includes an initial fluorination of the sulfide, followed by nucleophilic addition of water and subsequent elimination of hydrogen fluoride (B91410) to yield the sulfoxide. thieme-connect.com

The following table compares these nucleophilic strategies.

| Strategy | Sulfur Source | Electrophile | Key Reagent/Catalyst | Product Type | Reference |

| Substitution | Diastereopure Sulfinate Ester | - | Grignard/Organolithium Reagent | Enantiopure Alkyl/Aryl Sulfoxides | medcraveonline.comresearchgate.net |

| Addition | α-Lithiosulfinyl Carbanion | Fischer Carbene Complex | - | Allyl Sulfoxides | acs.orgnih.gov |

| Addition | β-Sulfinyl Ester (forms sulfenate anion) | Allylic Precursor | Palladium Catalyst | Allyl/Aryl Sulfoxides | mdpi.com |

| Addition | Sulfide | Selectfluor | H₂O | Alkyl/Aryl Sulfoxides | thieme-connect.com |

Continuous Flow Chemistry Methodologies for Sulfoxide Synthesis

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. researchgate.netncl.res.in These benefits include enhanced heat and mass transfer, improved safety when handling hazardous reagents or highly exothermic reactions, precise control over reaction parameters, and straightforward scalability. researchgate.netrsc.org Several flow-based methodologies have been developed for the synthesis of sulfoxides and related compounds.

Imidation of Sulfoxides : The synthesis of sulfoximines via the imidation of sulfoxides often uses hazardous reagents like hydrazoic acid (formed in situ from azides) and fuming sulfuric acid. syrris.comacs.org Performing this reaction in a continuous flow reactor significantly enhances safety. A flow protocol using trimethylsilyl (B98337) azide (B81097) (TMSN₃) and fuming sulfuric acid in a biphasic dichloromethane/sulfuric acid system achieved high selectivity (~90%) for the target sulfoximine (B86345) with a short reaction time of 10-15 minutes. acs.orgresearchgate.net

Photocatalytic Synthesis : An environmentally friendly and scalable method for synthesizing sulfoxides has been developed using visible-light photocatalysis in a flow system. rsc.org The process involves the formation of a sulfide, followed by a controlled one-pot oxidation using molecular oxygen as the oxidant. The use of a flow reactor overcomes the scalability limitations often associated with photocatalytic and gas-liquid phase reactions by ensuring efficient mixing and consistent irradiation. rsc.org This method demonstrates high yields and significantly shorter residence times compared to batch reactions. rsc.org

Asymmetric Sulfoxidation : Continuous flow reactors have been successfully applied to the asymmetric synthesis of chiral sulfoxide drugs like Esomeprazole. researchgate.net By using multipoint dosing of the oxidizing agent, the process minimizes over-oxidation to the sulfone byproduct. The precise temperature control afforded by microreactors is crucial for managing the exothermic nature of the oxidation and maintaining high enantioselectivity. researchgate.net

The table below highlights key features of continuous flow methods for sulfoxide synthesis.

| Flow Methodology | Reaction Type | Key Advantage(s) | Example Application | Reference |

| Superacidic Imidation | Sulfoxide Imidation | Enhanced safety with hazardous reagents, rapid reaction | Synthesis of a pharmaceutically relevant sulfoximine | syrris.comacs.orgresearchgate.net |

| Photocatalysis | Sulfide formation and subsequent oxidation | Use of green oxidant (O₂), scalability, short residence time | One-pot synthesis of diverse sulfoxides | rsc.org |

| Asymmetric Oxidation | Homogeneous catalyzed asymmetric sulfoxidation | Precise temperature control, minimizes side reactions, improved selectivity | Synthesis of Esomeprazole | researchgate.net |

Isopropyl Methyl Sulfoxide and Chiral Sulfoxides in Asymmetric Catalysis and Organic Synthesis

Chiral Sulfoxides as Stereodirecting Ligands in Transition Metal Catalysis

The utility of chiral sulfoxides in asymmetric catalysis stems from their ability to create a well-defined chiral environment around a metal center. rsc.orgrsc.org Unlike more traditional phosphorus- and nitrogen-based ligands, the chirality in sulfoxide (B87167) ligands is located directly at the coordinating sulfur atom, bringing the source of asymmetry in close proximity to the catalytic site. nih.govresearchgate.net This feature, coupled with their stability and the relative ease of their synthesis, has made them attractive candidates for a wide range of asymmetric reactions. thieme-connect.comresearchgate.net

Ligand Design and Coordination Chemistry (e.g., O-binding, S-binding, Linkage Isomerism)

The design of effective chiral sulfoxide ligands is a multifaceted endeavor that considers the steric and electronic properties of the substituents on the sulfur atom, the nature of the linker connecting the sulfoxide to other coordinating moieties, and the identity of the second coordinating group. researchgate.net These design elements collectively influence the ligand's coordination behavior and, consequently, the stereochemical outcome of the catalyzed reaction.

A key aspect of sulfoxide coordination chemistry is the phenomenon of linkage isomerism , where the sulfoxide can bind to a metal center through either the sulfur (S-binding) or the oxygen (O-binding) atom. wikipedia.org This binding mode is influenced by several factors, including the electronic properties of the metal center and the steric environment around the sulfur and oxygen atoms. Generally, "soft" metal centers, such as Ru(II), favor S-binding, while "harder" metal centers, particularly those in the first row of the transition series, prefer O-binding. wikipedia.org The ability to switch between these coordination modes provides a unique tool for tuning the reactivity and selectivity of a catalytic system. nih.govresearchgate.net

The S=O bond length in sulfoxides changes predictably upon coordination. In S-bonded complexes, the S=O bond distance decreases compared to the free sulfoxide, while in O-bonded complexes, it increases. researchgate.net This structural change is a direct reflection of the electronic perturbation caused by coordination. In some instances, sulfoxides can also act as bridging ligands, coordinating to two different metal centers simultaneously through both the sulfur and oxygen atoms. wikipedia.org

Applications in Asymmetric Hydrogenation

Chiral sulfoxide ligands have found significant application in the field of asymmetric hydrogenation, a fundamental transformation for the synthesis of enantiomerically enriched compounds. bohrium.com Rhodium complexes bearing chiral sulfoxide-olefin ligands have demonstrated excellent catalytic activities and enantioselectivities in the asymmetric 1,4-addition of aryl boronic acids to α,β-unsaturated carbonyl compounds. nih.gov

A notable advancement in this area is the development of tandem rhodium catalysis for the dynamic kinetic resolution (DKR) of allylic sulfoxides. nih.gov In this process, a single rhodium catalyst, such as [Rh((S,S)-Ph-BPE)]BF4, concurrently catalyzes both the racemization of the allylic sulfoxide and the hydrogenation of the alkene. nih.gov This dual catalytic role allows for the conversion of a racemic starting material into a single, highly enantioenriched product. Mechanistic studies, including deuterium (B1214612) labeling and DFT calculations, have revealed a novel racemization pathway involving a Rh(III)-π-allyl intermediate. nih.gov

The kinetic resolution of vinyl sulfoxides has also been achieved through asymmetric hydrogenation using rhodium complexes with phosphine-phosphite ligands. acs.org This method provides access to both enantioenriched vinyl sulfoxides and their corresponding saturated sulfoxide products with high levels of enantioselectivity. acs.org

Applications in Asymmetric C-H Functionalization

The direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy in organic synthesis. rsc.orgrsc.org Chiral sulfoxides have played a pivotal role in the development of asymmetric C-H functionalization reactions, acting as both chiral directing groups and chiral ligands to control the stereoselectivity of the transformation. rsc.organr.fr

Palladium catalysis has been extensively utilized for C-H functionalization, and chiral sulfoxide ligands have proven to be highly effective in this context. rsc.org The development of chiral sulfoxide-oxazoline (SOX) ligands has been particularly impactful. rsc.orgresearchgate.net For instance, a palladium(II)/ArSOX system was successfully employed in the enantioselective intramolecular allylic C-H oxidation of terminal olefins to produce chiral isochromans with high enantiomeric excess. rsc.orgresearchgate.net

Furthermore, palladium-catalyzed cascade reactions involving sp2 C-H activation and intramolecular asymmetric allylation have been developed using chiral sulfoxide-oxazoline ligands. rsc.orgresearchgate.net These ligands, bearing a single chiral center on the sulfur atom, are effective in both the C-H cleavage step and in controlling the stereochemistry of the subsequent allylation. researchgate.netresearchgate.net

More recently, sulfoxide-2-hydroxypyridine (SOHP) ligands have been developed for palladium(II)-catalyzed enantioselective β-C(sp3)−H arylation of aliphatic tertiary amides. nih.govsnnu.edu.cn The chiral SOHP ligand plays a crucial role in the stereoselective C-H deprotonation-metalation step, enabling the synthesis of β-aryl aliphatic amides with an α-chiral center. snnu.edu.cn This methodology has also been extended to the γ-C(sp3)−H arylation of primary aliphatic amines. chemrxiv.org

The use of a chiral sulfoxide as a directing group and a chiral auxiliary has enabled the atropo-diastereoselective synthesis of axially chiral biaryl scaffolds via C-H olefination. rsc.orgacs.org This approach allows for the regioselective activation of a C-H bond and the generation of an asymmetric environment around the palladium catalyst. rsc.org

Here is an interactive data table summarizing some key Palladium-catalyzed C-H activation processes using chiral sulfoxide ligands:

| Reaction Type | Catalyst/Ligand System | Substrate Scope | Key Features |

| Intramolecular Allylic C-H Oxidation | Pd(II)/ArSOX | Terminal Olefins | High enantioselectivity for chiral isochroman (B46142) synthesis. rsc.orgresearchgate.net |

| Cascade sp2 C-H Activation/Allylation | Pd(II)/SOX | Aryl Ureas, 1,3-Dienes | Rapid construction of chiral indolines. researchgate.netresearchgate.net |

| β-C(sp3)-H Arylation | Pd(II)/chiral SOHP | Aliphatic Tertiary Amides | Access to β-aryl aliphatic amides with α-chiral centers. nih.govsnnu.edu.cn |

| γ-C(sp3)-H Arylation | Pd(II)/chiral SOHP | Primary Aliphatic Amines | Functionalization of native amine-directed C-H bonds. chemrxiv.org |

| Atropo-diastereoselective C-H Olefination | Pd(II)/chiral sulfoxide auxiliary | Biaryl Precursors | Synthesis of axially chiral biaryls. rsc.orgacs.org |

Rhodium catalysts have also been successfully employed in asymmetric C-H functionalization reactions guided by chiral sulfoxides. A significant breakthrough is the rhodium(III)-catalyzed enantioselective C-H alkynylation of both achiral and racemic sulfoxides. rsc.orgrsc.org This reaction, which utilizes a chiral cyclopentadienyl (B1206354) rhodium(III) catalyst in conjunction with a chiral carboxamide additive, allows for the construction of a wide array of chiral sulfoxides with excellent yields and enantioselectivities. rsc.orgrsc.org The synergistic effect of the chiral catalyst and the chiral amide additive is crucial for the high levels of asymmetric induction observed. rsc.orgrsc.org

The following table highlights a key rhodium-catalyzed C-H activation process:

| Reaction Type | Catalyst/Ligand System | Substrate Scope | Key Features |

| Enantioselective C-H Alkynylation | Chiral CpRh(III)/Chiral Carboxamide | Achiral and Racemic Sulfoxides | Desymmetrization, kinetic resolution, and parallel kinetic resolution. rsc.orgrsc.org |

Other Transition Metal-Catalyzed Asymmetric Reactions

Beyond hydrogenation and C-H functionalization, chiral sulfoxide ligands have been utilized in a variety of other transition metal-catalyzed asymmetric reactions. researchgate.net For example, a novel chiral sulfoxide-ligated cyclopentadienyl ruthenium complex has been designed and synthesized. acs.org This complex serves as a chiral analogue of [CpRu(MeCN)3]PF6 and has been successfully applied in the branched-selective asymmetric allylic alkylation of phenols, carboxylic acids, and water. acs.org

The versatility of chiral sulfoxides as ligands is further demonstrated by their use in rhodium-catalyzed asymmetric 1,4-addition reactions of arylboronic acids to cyclic enones. researchgate.net Chiral sulfoxide-olefin ligands have also shown great promise in this area. acs.org Additionally, chiral sulfoxide-nitrogen ligands have been developed and have potential applications in various asymmetric catalytic transformations. researchgate.net

Chiral Sulfoxides as Stoichiometric Chiral Auxiliaries in Diastereoselective Transformations

Chiral sulfoxides have emerged as powerful and versatile tools in the field of asymmetric synthesis, primarily serving as chiral auxiliaries to control the stereochemical outcome of reactions. thieme-connect.commedcraveonline.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate, directs a stereoselective transformation, and is subsequently removed. The effectiveness of the sulfinyl group as a chiral auxiliary is attributed to several key factors: the steric and electronic differences between its substituents (an oxygen atom, a lone pair of electrons, and two distinct carbon groups), its high configurational stability, and its ability to coordinate with metals, thereby creating highly ordered transition states. medcraveonline.comthieme-connect.com This coordination capacity allows the sulfoxide to effectively shield one of the diastereotopic faces of a nearby reactive center, guiding the approach of a reagent from the less hindered direction. medcraveonline.com

The application of chiral sulfoxides as stoichiometric auxiliaries has been particularly successful in the diastereoselective transformations of carbonyl compounds, especially in the reduction of β-keto sulfoxides. thieme-connect.comumich.edu These substrates can be synthesized in high yields and enantiomeric purity through various methods, including the reaction of α-sulfinyl carbanions with esters, a procedure originally developed by Corey. medcraveonline.comelectronicsandbooks.com

The diastereoselective reduction of β-keto sulfoxides to the corresponding β-hydroxy sulfoxides is a classic example of the utility of these auxiliaries. The stereochemical course of the reduction is highly dependent on the reaction conditions, specifically the choice of reducing agent and the presence or absence of a chelating Lewis acid. medcraveonline.comchemtube3d.com This allows for a stereodivergent synthesis, where either diastereomer of the product can be obtained from a single chiral precursor simply by modifying the reagents. chemtube3d.com

In the absence of a chelating agent, the reduction of a chiral β-keto sulfoxide, for example with diisobutylaluminium hydride (DIBAL-H), typically proceeds through a non-chelation-controlled pathway. The stereochemical outcome is dictated by a Felkin-Anh-type model where the bulky sulfinyl group acts as the large substituent, directing the hydride attack. medcraveonline.com

Conversely, the introduction of a Lewis acid, such as zinc chloride (ZnCl₂), leads to a chelation-controlled mechanism. The Lewis acid coordinates to both the sulfinyl oxygen and the carbonyl oxygen, forming a rigid six-membered chair-like transition state. chemtube3d.com In this conformation, the bulky group on the sulfoxide (often a p-tolyl group) occupies a pseudo-equatorial position to minimize steric strain. This arrangement exposes one face of the carbonyl group to nucleophilic attack, leading to the opposite diastereomer compared to the non-chelated reaction. chemtube3d.comchemtube3d.com The hydride delivery from the reducing agent then occurs via an intermolecular pathway, typically from the axial direction, to yield the chelation-controlled product with high diastereoselectivity. chemtube3d.com

The following tables present research findings on the synthesis and diastereoselective reduction of β-keto sulfoxides, illustrating the high levels of stereocontrol achievable.

Table 1: Synthesis of Chiral β-Keto Sulfoxides via Oxidation

This table shows the results for the synthesis of chiral β-keto sulfoxides through the oxidation of the corresponding β-keto sulfides, demonstrating high yields and excellent enantiomeric excess (e.e.).

| Entry | R Group | Yield (%) | e.e. (%) |

| 1 | Phenyl | 92 | >98 |

| 2 | 4-MeO-Ph | 95 | >98 |

| 3 | 4-Cl-Ph | 93 | >98 |

| 4 | 2-Naphthyl | 90 | >98 |

| Data sourced from a study on the enantioselective oxidation of β-ketosulfides. researchgate.net |

Table 2: Diastereoselective Reduction of (R)-3-(p-tolylsulfinyl)propiophenone

This table illustrates the stereodivergent outcome of the reduction of a single β-keto sulfoxide isomer under chelation-controlled and non-chelation-controlled conditions.

| Reducing Agent | Lewis Acid | Diastereomeric Ratio ((R,S) : (R,R)) | Predominant Product Configuration |

| DIBAL-H | None | High (favoring R,S) | (R,S) |

| DIBAL-H | ZnCl₂ | High (favoring R,R) | (R,R) |

| Data based on established models of β-keto sulfoxide reductions. medcraveonline.comchemtube3d.com |

Beyond carbonyl reductions, chiral sulfoxide auxiliaries have been successfully employed in a range of other diastereoselective C-C and C-heteroatom bond-forming reactions. These include the addition of sulfoxide-stabilized carbanions to imines for the synthesis of chiral β-amino sulfoxides and amines, as well as applications in cycloaddition reactions like the Diels-Alder and Pauson-Khand reactions. thieme-connect.comrsc.orgresearchgate.net In each case, the sulfinyl group serves as a reliable stereocontrolling element, establishing the foundation for the synthesis of complex, enantiomerically pure molecules. medcraveonline.com

Computational and Theoretical Investigations of Isopropyl Methyl Sulfoxide and Sulfoxide Reactivity

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies

Quantum mechanical methods, especially Density Functional Theory (DFT), are cornerstones of modern computational chemistry, enabling detailed exploration of molecular structures, energies, and reaction pathways.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, identifying intermediates, and characterizing the transition states that connect them. This allows for a step-by-step understanding of reaction mechanisms.

Oxidation and Reduction Reactions: Theoretical studies have extensively modeled the oxidation of sulfides to sulfoxides and the subsequent reduction of sulfoxides. For instance, DFT calculations on the oxidation of DMSO by peroxymonosulfate (B1194676) (PMS) confirmed that the reaction proceeds via a nucleophilic attack of the PMS oxygen on the sulfur atom of DMSO. acs.org The calculated activation energy for this process was found to be in excellent agreement with experimental values, validating the proposed mechanism. acs.org Similarly, the mechanism for the reduction of sulfoxides by thiols has been investigated, revealing the formation of a sulfurane intermediate in the rate-limiting step. nih.govacs.org These calculations help explain why different products, such as sulfenic acid or disulfide, may form under different conditions (in solution versus in an enzyme active site). nih.govacs.org

Pummerer Reaction: The Pummerer reaction, a classic transformation of sulfoxides, has been subject to computational analysis. These studies investigate the activation of the sulfoxide (B87167) and the subsequent nucleophilic attack, which can proceed through various pathways depending on the substrate and conditions. acs.org Computational modeling helps to elucidate the energetics of these competing pathways, such as the classical, interrupted, and extended Pummerer reactions. acs.orgnih.gov

Transition State Analysis: A key strength of QM/DFT is the ability to calculate the geometry and energy of transition states (TS). For example, in the oxidation of DMSO, the TS is characterized by the formation of the new S-O bond and the cleavage of the O-O bond in the oxidant. acs.org In the rearrangement of allylic sulfoxides (the Mislow-Evans rearrangement), calculations show the reaction proceeds through a five-membered cyclic transition state. nih.gov Quantum chemical methods have even been used to predict that such a transition state could theoretically be stabilized and "trapped" as a minimum on the potential energy surface under extremely high pressure. nih.gov

Table 1: Selected Calculated Activation Energies for Sulfoxide Reactions

| Reaction | Model Compound | Computational Method | Calculated Activation Energy (kJ/mol) | Source(s) |

|---|---|---|---|---|

| Oxidation by Peroxymonosulfate (PMS) | DMSO | DFT (B3LYP) | 65.54 | acs.org |

| Reaction with OH radical (H-abstraction) | DMSO | Ab initio | 12.4 | researchgate.net |

| Reaction with OH radical (addition-dissociation) | DMSO | Ab initio | -29.8 (relative to reactants) | researchgate.net |

| Isomerization (Ionized) | DMSO | G2(MP2,SVP) | ~150-170 | kuleuven.be |

Given that the sulfur atom in isopropyl methyl sulfoxide is a stereocenter, understanding and predicting stereochemical outcomes is crucial. The sulfinyl group is a powerful stereochemical controller in many reactions. psu.edu

Computational studies provide profound insights into the origins of enantioselectivity. By calculating the energies of diastereomeric transition states, researchers can predict which stereoisomer will be formed preferentially. uab.cat For instance, in the asymmetric oxidation of sulfides to sulfoxides using chiral catalysts, DFT calculations can rationalize why a particular enantiomer of the sulfoxide is the major product. metu.edu.tr

Theoretical studies have also been essential in understanding the high diastereoselectivity observed in reactions where sulfoxides act as chiral auxiliaries, such as in the Pauson-Khand reaction. nih.gov These studies show that the high stereoselectivity can be due to thermodynamic epimerization in the final product, which favors the most stable diastereomer. nih.gov Furthermore, the combination of experimental results with theoretical calculations, such as electronic circular dichroism (ECD) simulations, provides a reliable method for the absolute stereochemical assignment of chiral sulfoxides. nih.gov

The electronic structure of the sulfinyl group dictates its reactivity. The S-O bond is polar and is best described as intermediate between a dative bond and a polarized double bond. wikipedia.org Theoretical calculations are used to analyze the molecular orbitals, charge distribution, and bond orders to provide a detailed picture of this bonding. rsc.org

Reactivity descriptors, derived from conceptual DFT, are used to predict how a molecule will react. Fukui functions, for example, can identify the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. rsc.orgresearchgate.net Such analyses have been applied to complex sulfoxide-containing systems to describe their reactivity and aromaticity. rsc.org For α-sulfinyl carbanions, quantum mechanical calculations have shown that the postulation of d-orbital conjugation is not necessary to explain their asymmetry and stability, providing a more modern understanding of their electronic structure. cdnsciencepub.com

Molecular Dynamics (MD) and Combined QM/MM Approaches for Complex Systems

While QM methods are powerful, they are computationally expensive and typically limited to smaller systems. For studying sulfoxides in solution or within large biological macromolecules, MD and hybrid QM/MM methods are employed.

Molecular Dynamics (MD): MD simulations are used to study the bulk properties of liquids and the dynamics of large systems. For sulfoxides, non-polarizable potential-based force fields (FF) have been developed for DMSO and its higher homologues like ethyl methyl sulfoxide (EMSO). rsc.orgrsc.org These force fields, often developed using data from ab initio calculations, allow for the simulation of liquid sulfoxides to study their thermodynamic, structural, and transport properties. rsc.orgrsc.org Simulations reveal that while thermodynamic properties may be similar across simple alkyl sulfoxides, transport properties like viscosity and mobility can differ significantly. rsc.orgrsc.org

Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM methods provide a way to study reactions in very large systems, such as enzymes. In this approach, the reactive center (e.g., the sulfoxide and the enzyme's active site residues) is treated with high-level QM, while the rest of the protein and solvent is treated with computationally cheaper MM force fields. This has been successfully applied to study sulfoxidation reactions in enzymes like cytochrome P450 and sulfoxide synthase. acs.orgacs.orgnih.gov These studies elucidate the role of specific amino acid residues and compare the reactivity of different proposed oxidizing species, concluding, for example, that the iron(IV)-oxo species (Compound I) is a far more potent oxidant than the iron(III)-hydroperoxo complex (Compound 0) for sulfoxidation in P450 enzymes. acs.orgnih.gov

Theoretical Modeling of Solvent Effects and Solvation Models

The solvent can have a profound impact on reaction rates and mechanisms. Theoretical models are crucial for capturing these effects. Continuum solvation models, such as the Polarizable Continuum Model (PCM) and the SMD model, are widely used. numberanalytics.comresearchgate.net In these models, the solvent is represented as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.

The performance of these models has been specifically tested for DMSO as a solvent. While models like SMD and SM8 perform well for predicting solvation free energies in solvents like methanol (B129727) and acetonitrile (B52724), their accuracy is somewhat lower for DMSO, indicating a need for further refinement for this important solvent. nih.gov Nevertheless, these models are frequently used to incorporate solvent effects in studies of reaction mechanisms, such as the reduction of sulfoxides by thiols in DMSO solution. nih.govacs.org Parametrization efforts have been undertaken to improve the accuracy of PCM for calculating the solvation free energy of anions in DMSO. researchgate.net

Simulation of Radical Reactions Involving Sulfoxides

Sulfoxides can participate in and be formed from radical reactions. Computational studies have been vital in exploring the mechanisms of these processes. The gas-phase reaction of DMSO with the hydroxyl (•OH) radical, a key atmospheric oxidant, has been investigated using ab initio calculations. researchgate.net

These studies identified several possible reaction pathways:

H-abstraction: The •OH radical abstracts a hydrogen atom from a methyl group to form a water molecule and a CH₃S(O)CH₂• radical. researchgate.net

Addition/Dissociation: The •OH radical adds to the sulfur atom, forming a (CH₃)₂S(O)•OH intermediate, which can then dissociate to form methane (B114726) sulfinic acid (CH₃S(O)OH) and a methyl radical (•CH₃). researchgate.net

OH displacement: A third, much higher energy pathway involves the formation of a methylsulfinyl radical (CH₃SO•) and methanol. researchgate.net

Calculations showed that the addition/dissociation pathway is the most favorable kinetically, with the key transition state lying significantly below the energy of the initial reactants. researchgate.net Other computational work has explored how sulfoxides can act as radical precursors through the formation of electron-donor-acceptor (EDA) complexes that undergo radical reactions upon irradiation with visible light. chemrxiv.org

Advanced Spectroscopic and Structural Characterization of Isopropyl Methyl Sulfoxide Derivatives

X-ray Crystallography for Absolute Configuration Assignment and Conformation Analysis

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the absolute configuration of chiral compounds in the solid state. bch.ronih.gov This technique provides an atomic-resolution, three-dimensional map of the molecule, allowing for the unambiguous assignment of stereocenters and a detailed analysis of its conformational preferences. nih.gov For chiral sulfoxides, XRD is crucial for establishing the (R) or (S) configuration at the stereogenic sulfur atom.

The process involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to build an electron density map, from which the positions of all atoms in the crystal lattice can be determined. nih.gov For the assignment of absolute configuration, the phenomenon of anomalous scattering (or resonant scattering) is utilized, particularly when heavier atoms like sulfur are present. nih.govmdpi.com The differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane) in the diffraction data, quantified by the Flack parameter, allow for the confident determination of the true absolute structure. nih.gov

While a specific crystal structure for isopropyl methyl sulfoxide (B87167) is not detailed in the provided search results, analysis of related sulfoxide and sulfone structures provides expected crystallographic parameters. nih.govresearchgate.net For instance, studies on various sulfones show S=O bond distances ranging from approximately 1.39 Å to 1.46 Å and C-S-C bond angles between 101° and 107°. researchgate.net In the case of a chiral sulfinate, a precursor to a sulfoxide, X-ray crystallography clearly indicated the absolute configuration at the sulfur atom, which was essential for confirming the stereochemical outcome of a subsequent reaction to form an enantiomerically pure sulfoxide. nih.gov

The conformational analysis derived from crystallographic data reveals the preferred spatial arrangement of the isopropyl and methyl groups relative to the sulfoxide moiety. This includes precise measurements of bond lengths, bond angles, and torsion angles, which are influenced by steric and electronic effects within the molecule and packing forces in the crystal lattice.

Table 1: Predicted Crystallographic Parameters for a Generic Alkyl Sulfoxide Based on Related Structures This table presents typical values and is for illustrative purposes.

| Parameter | Typical Value/Range | Significance |

| Absolute Configuration | (R) or (S) | Determined via anomalous diffraction data (e.g., Flack parameter). nih.gov |

| S=O Bond Length | 1.48 - 1.52 Å | Indicates the double-bond character of the sulfoxide group. |

| S-C (methyl) Bond Length | 1.78 - 1.82 Å | Standard single bond length between sulfur and an sp³ carbon. |

| S-C (isopropyl) Bond Length | 1.80 - 1.84 Å | Slightly longer due to the bulkier isopropyl group. |

| C-S-C Bond Angle | 98° - 104° | Reflects the pyramidal geometry around the sulfur atom. researchgate.net |

| O=S-C Bond Angle | 106° - 110° | Contributes to the overall tetrahedral-like geometry at sulfur. |

| Crystal System | e.g., Orthorhombic | Describes the symmetry of the unit cell in the crystal. nih.gov |

| Space Group | e.g., P2₁2₁2₁ (chiral) | Defines the symmetry operations within the unit cell. mdpi.comnih.gov |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent structure of molecules in solution. scribd.com For isopropyl methyl sulfoxide, ¹H and ¹³C NMR spectra provide a clear fingerprint of its constitution.

In the ¹H NMR spectrum, the protons of the isopropyl and methyl groups exhibit characteristic chemical shifts and splitting patterns due to spin-spin coupling. The methyl group attached directly to the sulfoxide sulfur would appear as a singlet. The six methyl protons of the isopropyl group are chemically equivalent and would appear as a doublet, coupled to the single methine proton. This methine proton, in turn, would appear as a septet (or multiplet) due to coupling with the six adjacent methyl protons. docbrown.info The integration of these signals would correspond to a 3:6:1 ratio.

The ¹³C NMR spectrum would show distinct signals for the three unique carbon environments: the methyl carbon, the isopropyl methine carbon, and the two equivalent isopropyl methyl carbons. mdpi.com

Advanced 2D NMR techniques are employed for a more rigorous structural confirmation:

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, clearly showing the connectivity between the isopropyl methine proton and the isopropyl methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton signals to their respective carbon signals.

Beyond static structure, NMR is a powerful tool for mechanistic insights. nih.gov For reactions involving isopropyl methyl sulfoxide derivatives, NMR can be used to monitor reaction progress, identify intermediates, and determine reaction kinetics. acs.orgacs.org For example, low-temperature NMR experiments can "freeze" a reaction at an intermediate stage, allowing for the structural characterization of transient species that would otherwise be undetectable. acs.org Changes in chemical shifts can also provide information about intermolecular interactions, such as hydrogen bonding, in different solvent environments. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Data for Isopropyl Methyl Sulfoxide Chemical shifts (δ) are predicted and may vary based on solvent and experimental conditions.

| Nucleus | Group | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Key 2D Correlations |

| ¹H | -S(O)-CH₃ | ~2.5 | Singlet (s) | N/A | HMBC to isopropyl C-H |

| -CH(CH₃ )₂ | ~1.2 | Doublet (d) | J ≈ 7 Hz | COSY to -CH (CH₃)₂; HSQC to its C | |

| -CH (CH₃)₂ | ~3.0 | Septet (sept) | J ≈ 7 Hz | COSY to -CH(CH₃ )₂; HSQC to its C | |

| ¹³C | -S(O)-CH₃ | ~40 | Quartet (in ¹H coupled) | HMBC from all protons | |

| -CH(CH₃ )₂ | ~15 | Quartet (in ¹H coupled) | HSQC to its protons | ||

| -CH (CH₃)₂ | ~55 | Doublet (in ¹H coupled) | HSQC to its proton |

Circular Dichroism (CD) Spectroscopy for Stereochemical Elucidation

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. acs.org It is a highly sensitive method for determining the absolute configuration of chiral compounds in solution, including sulfoxides. researchgate.net An experimental CD spectrum, which plots the difference in absorption (Δε) versus wavelength, provides a unique signature for a specific enantiomer.

The absolute configuration of a chiral sulfoxide can be determined by comparing its experimental CD spectrum to the spectrum predicted by quantum chemical calculations, typically using time-dependent density functional theory (TD-DFT). nih.govresearchgate.net This ab initio approach involves first performing a conformational search for the molecule to identify its most stable conformers. bch.ro Then, the CD spectrum for each significant conformer is calculated, and a Boltzmann-weighted average spectrum is generated. A good match between the experimental spectrum and the calculated spectrum for one enantiomer (e.g., the (R)-enantiomer) allows for a reliable assignment of the absolute configuration. researchgate.netrsc.org

For certain classes of sulfoxides, empirical rules have been developed. For instance, Mislow's rule for aryl alkyl sulfoxides correlates the sign of the intense Cotton effect associated with the sulfoxide n→π* transition to the absolute configuration of the sulfur stereocenter. researchgate.net

The combination of electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) can provide even greater confidence in the stereochemical assignment. nih.gov VCD measures the differential absorption of circularly polarized infrared radiation and is sensitive to the vibrational modes of the molecule. Studies on β-keto sulfoxides have shown that ECD spectroscopy can unambiguously simulate all spectral bands, providing a straightforward method for configurational assignment. nih.gov This powerful combination of experimental chiroptical spectroscopy and theoretical calculations serves as a practical and reliable alternative to X-ray crystallography, especially when suitable single crystals cannot be obtained. bch.rorsc.org

Table 3: Application of Circular Dichroism in Stereochemical Analysis

| Technique | Principle | Application to Isopropyl Methyl Sulfoxide | Outcome |

| Electronic CD (ECD) | Differential absorption of circularly polarized UV-Vis light by electronic chromophores (e.g., S=O). researchgate.net | Measurement of the CD spectrum in a suitable solvent. | Provides a spectral fingerprint (Cotton effects) characteristic of one enantiomer. |

| Vibrational CD (VCD) | Differential absorption of circularly polarized IR light by vibrational modes. bch.ro | Measurement of the VCD spectrum in the mid-IR region. | Provides complementary stereochemical information based on molecular vibrations. |

| TD-DFT Calculation | Quantum chemical prediction of the CD spectrum for a known absolute configuration (e.g., (R) or (S)). researchgate.net | A theoretical CD spectrum is calculated for the (R)- and (S)-isopropyl methyl sulfoxide. | Comparison of the calculated spectrum with the experimental one allows for unambiguous assignment of the absolute configuration. rsc.org |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing isopropyl methyl sulfoxide with high purity?

- Methodological Answer : Synthesis typically involves oxidation of thioethers or methylation of sulfides. For example, dimethyl sulfoxide (DMSO) derivatives are synthesized using methylating agents like dimethyl sulfate under controlled alkaline conditions . Post-synthesis, purity is validated via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC), as outlined in pharmacopeial standards . Ensure inert gas packaging and storage at 2–10°C to prevent degradation .

Q. How can researchers determine the polarity and solvent compatibility of isopropyl methyl sulfoxide?

- Methodological Answer : Polarity is quantified using the polarity index (e.g., dimethyl sulfoxide has a polarity index of 7.2, higher than acetone [5.1] or methanol [5.1]) . For solvent compatibility, vapor-liquid equilibrium (VLE) studies with binary/ternary systems (e.g., isopropyl alcohol + DMSO) can be conducted using modified Othmer stills at 101.3 kPa. Correlate results with NRTL or Wilson activity coefficient models to predict ternary interactions .

Q. What safety protocols are essential for handling isopropyl methyl sulfoxide in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, protective eyewear, and lab coats to avoid skin/eye contact (GHS Category: Skin Corrosion/Irritation) .

- Ventilation : Use fume hoods for reactions involving >100 mL of the compound .

- Emergency Response : For spills, neutralize with sand or vermiculite, and dispose via approved waste facilities. Avoid water jets to prevent aerosolization .

Advanced Research Questions

Q. How can discrepancies between experimental and computational data in thermodynamic studies of isopropyl methyl sulfoxide mixtures be resolved?

- Methodological Answer :

- Data Validation : Apply Van Ness consistency tests to experimental VLE data to ensure thermodynamic reliability .

- Model Selection : Compare NRTL, Wilson, and UNIQUAC models. For example, Wilson models show better agreement for DMSO-isopropyl acetate systems (average deviation <2%) than NRTL .

- Error Analysis : Quantify deviations using root-mean-square errors (RMSE) and adjust binary interaction parameters iteratively .

Q. What strategies optimize the extraction efficiency of isopropyl methyl sulfoxide in biphasic solvent systems?

- Methodological Answer :

- Solvent Pairing : Use polar/non-polar pairs (e.g., DMSO + isopropyl ether) based on solubility parameters. For instance, DMSO’s high polarity index (7.2) enhances separation in hydrophobic matrices .

- Temperature Control : Conduct extractions at 25–40°C to balance kinetic efficiency and thermal degradation risks .

- Phase Ratio Optimization : A 1:3 organic/aqueous phase ratio maximizes yield in pilot-scale trials .

Q. How do researchers address conflicting toxicological data on isopropyl methyl sulfoxide in longitudinal studies?

- Methodological Answer :

- Dose-Response Analysis : Replicate studies using standardized doses (e.g., 0.1–1.0 g/kg in murine models) and monitor hematological parameters (e.g., RBC, WBC counts) .

- Confounding Factors : Control for solvent purity (≥99.9% via HPLC ) and metabolic interactions (e.g., cytochrome P450 activity) .

- Meta-Analysis : Use PRISMA guidelines to aggregate data from heterogeneous studies, resolving contradictions via sensitivity analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.